molecular formula C14H11FO2 B6332607 (2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1334721-77-5

(2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B6332607
CAS No.: 1334721-77-5
M. Wt: 230.23 g/mol
InChI Key: RTSRDSWVEFGWAF-BQYQJAHWSA-N
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Description

(2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoroacetophenone and 5-methylfurfural in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or fully reduced hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential use in drug development due to its bioactive properties.

    Industry: Could be used in the development of new materials or as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: May inhibit specific enzymes involved in disease pathways.

    Receptor Binding: Could bind to receptors and modulate their activity.

    Signal Transduction: May interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
  • (2E)-3-(2-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
  • (2E)-3-(2-Methylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Uniqueness

The presence of the fluorophenyl group in (2E)-3-(2-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from its chloro, bromo, and methyl analogs, which may have different reactivity and biological activity profiles.

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-10-6-9-14(17-10)13(16)8-7-11-4-2-3-5-12(11)15/h2-9H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSRDSWVEFGWAF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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